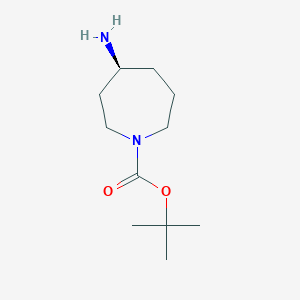

(S)-tert-butyl 4-aminoazepane-1-carboxylate

CAS No.: 878630-84-3

Cat. No.: VC2989834

Molecular Formula: C11H22N2O2

Molecular Weight: 214.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 878630-84-3 |

|---|---|

| Molecular Formula | C11H22N2O2 |

| Molecular Weight | 214.3 g/mol |

| IUPAC Name | tert-butyl (4S)-4-aminoazepane-1-carboxylate |

| Standard InChI | InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(12)6-8-13/h9H,4-8,12H2,1-3H3/t9-/m0/s1 |

| Standard InChI Key | YCOKHOLOSGJEGL-VIFPVBQESA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@@H](CC1)N |

| SMILES | CC(C)(C)OC(=O)N1CCCC(CC1)N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(CC1)N |

Introduction

Chemical Structure and Properties

Molecular Structure

(S)-tert-butyl 4-aminoazepane-1-carboxylate features a distinctive molecular structure that contributes to its versatility in chemical reactions. The compound contains a tert-butyl group attached to a carboxylate moiety on one end of the azepane ring, with an amino group positioned at the fourth position. This configuration creates a chiral center at the fourth carbon atom, giving the compound its (S) stereochemistry.

The structural representation can be described using the SMILES notation: CC(C)(C)OC(=O)N1CCCC@HCC1 . This notation encodes the exact arrangement of atoms and bonds within the molecule, highlighting its stereochemical properties.

Synthesis and Reactions

Key Chemical Reactions

(S)-tert-butyl 4-aminoazepane-1-carboxylate can participate in various chemical reactions due to its functional groups. These reactions are crucial for modifying the compound's properties or synthesizing related compounds. The amino group at the fourth position allows for various transformations, including:

-

Nucleophilic substitution reactions

-

Condensation reactions with carbonyls

-

Amide formation

-

Reductive amination

Additionally, the carboxylate functionality enables reactions such as:

-

Hydrolysis to reveal the free carboxylic acid

-

Transesterification

-

Reduction to alcohols

These reaction capabilities make the compound particularly versatile as a building block in organic synthesis and pharmaceutical development.

Applications and Uses

Pharmaceutical Applications

(S)-tert-butyl 4-aminoazepane-1-carboxylate has significant applications in the pharmaceutical industry. It is predominantly used as an intermediate in the synthesis of pharmaceutically active compounds, particularly those targeting neurological and psychiatric disorders . The compound's chiral nature and reactive functional groups make it valuable for creating complex drug molecules with specific biological activities.

In Thailand, it is described as a chemical used in the synthesis process of pharmaceutically active compounds and is noted for being popular in the pharmaceutical industry due to its structure being suitable for chemical modification . This versatility enables the development of new drugs with improved efficacy and specificity.

| Package Size (g) | Availability | Price (Thai Baht) |

|---|---|---|

| 0.100 | 10-20 days | ฿8,595.00 |

| 0.250 | 10-20 days | ฿12,897.00 |

| 1.000 | 10-20 days | ฿30,888.00 |

Data sourced from MySkinRecipes.com as of April 2025

The compound is typically supplied with high purity levels, with commercial products having purity levels of approximately 97-98% . This high purity is essential for research and pharmaceutical applications where impurities could interfere with chemical reactions or biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume